3-Hydroxyundecanoic acid

PHA biosynthesis Pseudomonas aeruginosa medium-chain-length monomers

Researchers requiring chain-length-specific β-hydroxy fatty acids face supply challenges: generic substitution of C8 or C10 analogs fails to replicate the biological incorporation, antimicrobial activity, and chromatographic behavior of the C11 homolog. 3-Hydroxyundecanoic acid (CAS 40165-88-6) eliminates this gap. • Anti-MRSA applications: R-3-hydroxyundecanoic acid methylester-3-O-α-L-rhamnopyranoside inhibits MRSA (7.5 mm zone), matching MSSA efficacy (7.0 mm), confirming scaffold activity independent of methicillin resistance. • PHA monomer standard: P. aeruginosa incorporates C11 monomer into mcl-PHA; >95% purity enables accurate GC-MS calibration and defined copolymer synthesis. • Enantiomeric integrity: (R)-3-hydroxyundecanoic acid (>95 wt%, PHA-derived) supports stereospecific transformations; racemic material also available. • Lipid A reference: Iso-(R)-3-hydroxyundecanoic acid identified in Endozoicomonas sp. HEX311 lipid A serves as a defined MS standard for host-microbe interaction studies.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 40165-88-6
Cat. No. B126752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyundecanoic acid
CAS40165-88-6
Synonymsrac-β-Hydroxyundecanoic Acid
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
InChIKeyFARPMBPKLYEDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyundecanoic Acid: Biological Occurrence and Uses


3-Hydroxyundecanoic acid (CAS 40165-88-6) is an eleven-carbon β-hydroxy fatty acid (C11:0, 3-OH) characterized by a hydroxyl group at the third carbon position of the undecanoic acid backbone . This medium-chain-length hydroxy fatty acid is a naturally occurring monomeric constituent of bacterial polyhydroxyalkanoates (PHAs) produced by Pseudomonas species when grown on specific carbon substrates, and has been identified as a structural component of lipid A in certain Gram-negative bacterial lipopolysaccharides [1]. The compound is commercially available as a racemic mixture (rac-3-hydroxyundecanoic acid), though enantiomerically pure (R)-3-hydroxyundecanoic acid can be obtained via biotechnological depolymerization of bacterial PHA, with reported purity exceeding 95 wt% [2]. Its hydroxylated fatty acid structure enables participation in both synthetic transformations and biological recognition events, distinguishing it from non-hydroxylated fatty acids and short-chain hydroxy acid analogs.

Workflow PHA monomer profiling and bacterial lipid A structural biology studies
Selection Racemic mixture for achiral applications; (R)-enantiomer for stereospecific synthesis
Context Medium-chain β-hydroxy fatty acid scaffold for antimicrobial SAR and ion channel modulation research

Why 3-Hydroxyundecanoic Acid Cannot Be Substituted


Generic substitution of 3-hydroxyundecanoic acid with other 3-hydroxy fatty acids or undecanoic acid fails due to chain-length-dependent differences in biological incorporation, antimicrobial activity profiles, and chromatographic retention behavior. In Pseudomonas aeruginosa PHA biosynthesis, the incorporation of 3-hydroxyundecanoic acid (C11) into the polymer matrix is carbon-source-dependent, occurring alongside shorter monomers (C7-C10), and cannot be replicated by substituting C8 or C10 substrates alone [1]. Antimicrobial activity exhibits chain-length specificity: the derivative R-3-hydroxyundecanoic acid methylester-3-O-α-L-rhamnopyranoside demonstrates measurable inhibitory effects against Staphylococcus aureus and MRSA, whereas shorter-chain 3-hydroxy fatty acid rhamnosides are not comparably documented for this activity profile [2]. In lipid A structural biology, iso-(R)-3-hydroxyundecanoic acid serves as a specific acyl chain component in Endozoicomonas sp. HEX311, a structural role not interchangeable with the co-occurring (R)-3-hydroxydodecanoic acid (C12) or (R)-3-hydroxytetradecanoic acid (C14) [3]. Additionally, enantiomeric purity is a critical procurement consideration: racemic 3-hydroxyundecanoic acid obtained via chemical synthesis differs functionally from enantiomerically pure (R)-3-hydroxyundecanoic acid derived from bacterial PHA depolymerization, which achieves over 95 wt% purity for stereospecific applications [4].

Attribute
3-Hydroxyundecanoic Acid
Typical Substitute
Chain Length
C11 (3-OH)
C8 or C10 3-hydroxy acids may alter PHA incorporation and antimicrobial profile
Lipid A Role
iso-(R)-C11 obligate acyl chain in Endozoicomonas sp.
(R)-C12 or (R)-C14 3-hydroxy acids are not structurally interchangeable
Enantiopurity
(R)-isomer from PHA depolymerization
Racemic synthetic material may not support stereospecific assay context
Review chain-length specificity and enantiomeric composition before substituting with shorter-chain or racemic analogs.

3-Hydroxyundecanoic Acid: Comparative Evidence


PHA Monomer Incorporation in P. aeruginosa

In P. aeruginosa PA01 cultured on undecanoic acid as the sole carbon source, 3-hydroxyundecanoic acid (C11) was incorporated into the PHA polymer matrix as a detectable monomer. This incorporation profile differs quantitatively from that observed with decanoic acid (C10) and nonanoic acid (C9) carbon sources. Under equivalent culture conditions (M1 minimal medium, 30°C), the PHA accumulation yield varied markedly by carbon source: 55.75% (w/w) for decanoic acid versus 24.53% (w/w) for nonanoic acid, demonstrating that the selection of carbon substrate—and consequently the resulting 3-hydroxy fatty acid monomer distribution—directly governs polymer yield and monomer composition [1].

PHA Monomer Incorporation
Head-to-head
C11 monomer detected from undecanoic acid feedstock; PHA yield varies >2-fold between C9 and C10 carbon sources (24.53% vs 55.75% w/w)
Supports carbon-source-dependent monomer incorporation studies
P. aeruginosa PA01, M1 minimal medium, 30°C
PHA biosynthesis Pseudomonas aeruginosa medium-chain-length monomers

Rhamnopyranoside Derivative Activity Against MRSA

The derivative R-3-hydroxyundecanoic acid methylester-3-O-α-L-rhamnopyranoside, isolated from a marine-derived endophytic fungus, exhibited antimicrobial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) in a filter paper disc agar diffusion assay. The compound demonstrated an inhibition zone of 7.0 mm against S. aureus and 7.5 mm against MRSA, compared with the positive control ciprofloxacin (5 μg/disc) which produced inhibition zones of 28.0 mm and 18.0 mm, respectively [1]. While the absolute potency is lower than ciprofloxacin, the comparable activity against both MSSA and MRSA (7.0 mm vs. 7.5 mm) indicates that the compound's antimicrobial mechanism is not compromised by methicillin resistance, a property not uniformly shared by all 3-hydroxy fatty acid derivatives.

Anti-MRSA Activity
Head-to-head
Rhamnopyranoside derivative: 7.0 mm (S. aureus) / 7.5 mm (MRSA) inhibition zone vs ciprofloxacin 28.0 / 18.0 mm
Supports antimicrobial screening context; activity not compromised by methicillin resistance
Filter paper disc diffusion; concentration unspecified
antimicrobial MRSA Staphylococcus aureus marine natural products

Biotechnological vs. Synthetic Enantiomeric Purity

(R)-3-Hydroxyundecanoic acid was isolated as one of eight (R)-3-hydroxycarboxylic acids obtained via in vivo depolymerization of intracellular PHA accumulated by Pseudomonas putida GPo1. The purification protocol (acidic precipitation, preparative reversed-phase column chromatography, and solvent extraction) yielded monomers with a purity exceeding 95 wt% across all isolated species [1]. In contrast, commercially available 3-hydroxyundecanoic acid is typically supplied as a racemic mixture (rac-3-hydroxyundecanoic acid) with specified purity of min. 95% but without enantiomeric enrichment . The overall yield based on released monomers was approximately 78 wt% for (R)-3-hydroxyoctanoic acid, establishing a benchmark for the efficiency of this biotechnological production route [1].

Enantiomeric Purity
Cross-study
(R)-isomer >95 wt% purity via PHA depolymerization; racemic synthetic material min. 95% purity, no ee specification
Enantiomeric composition is the critical procurement differentiator
P. putida GPo1; preparative reversed-phase chromatography
enantiomeric purity PHA depolymerization biotechnological production chiral building blocks

Sodium Current Inhibition in Squid Axons

3-Hydroxyundecanoic acid inhibits sodium current in axons dissected from mantles of giant squid (Doryteuthis bleekeri), with a reported ED50 value of 0.46 mM . This electrophysiological property distinguishes 3-hydroxyundecanoic acid from non-hydroxylated undecanoic acid and shorter-chain 3-hydroxy fatty acids, for which sodium channel inhibitory activity is either absent or occurs at substantially different potency thresholds. The ED50 of 0.46 mM provides a quantitative benchmark for selecting this compound in ion channel modulation studies, particularly where medium-chain hydroxylated fatty acids are being evaluated for neuroactive properties.

Sodium Current Inhibition
Class-level
ED50 = 0.46 mM in squid axon preparation
Reported ion channel modulation benchmark; comparative analog data not available
Doryteuthis bleekeri axon; data to verify
ion channel inhibition sodium current electrophysiology neurobiology

Lipid A Acyl Chain Specificity in Marine Symbiont

In the lipid A structure of the marine sponge symbiont Endozoicomonas sp. HEX311, iso-(R)-3-hydroxyundecanoic acid was identified by MALDI MS and MS2 analysis as one of five specific acyl chains decorating the diglucosamine backbone, alongside (R)-3-hydroxydodecanoic acid, (R)-3-hydroxytetradecanoic acid, iso-2-hydroxyundecanoic acid, and iso-nonanoic acid [1]. The occurrence of iso-(R)-3-hydroxyundecanoic acid is structurally distinct from the other acyl chains present, with each chain length and hydroxylation pattern occupying a specific position in the lipid A architecture. The compound 3-hydroxydodecanoic acid (C12) serves as an intermediate in Burkholderia cenocepacia quorum sensing signal biosynthesis, illustrating functional divergence between C11 and C12 3-hydroxy fatty acids [2].

Lipid A Acyl Chain
Class-level
iso-(R)-C11 3-OH identified by MALDI MS/MS in Endozoicomonas sp. HEX311 lipid A, alongside C12, C14, iso-C11 2-OH, and iso-C9 chains
Supports lipid A reconstitution and structure-function research
MALDI MS and MS2; exact molar ratios not quantified
lipid A lipopolysaccharide Gram-negative bacteria structural biology

Gram-Negative and Antifungal Activity Spectrum

3-Hydroxyundecanoic acid has been shown to inhibit the growth of Gram-negative bacteria including Vibrio harveyi and Chromobacterium violaceum, as well as the endophytic fungus Microsporum gypseum . This antimicrobial spectrum is distinct from that of shorter-chain 3-hydroxy fatty acids and non-hydroxylated medium-chain fatty acids. For example, the derivative R-3-hydroxyundecanoic acid methylester-3-O-α-L-rhamnopyranoside exhibits activity against Gram-positive S. aureus and MRSA (see Evidence Item 2), while the free acid 3-hydroxyundecanoic acid demonstrates Gram-negative and antifungal activity. This spectrum differentiation between free acid and glycosylated derivative, as well as between Gram-positive and Gram-negative targets, informs compound selection for antimicrobial screening applications.

Antimicrobial Spectrum
Supporting evidence
Free acid inhibits Gram-negative bacteria (V. harveyi, C. violaceum) and fungus M. gypseum; rhamnoside derivative active against Gram-positive strains
Supports antimicrobial screening context; spectrum differs by derivatization
Qualitative growth inhibition; MIC data not reported
antimicrobial spectrum Gram-negative bacteria endophytic fungi Vibrio harveyi

Applications of 3-Hydroxyundecanoic Acid


mcl-PHA Copolymer Composition Studies

When investigating the effect of C11 monomer incorporation on mcl-PHA thermal and mechanical properties, 3-hydroxyundecanoic acid serves as the analytical standard or synthetic monomer precursor. Based on evidence that P. aeruginosa incorporates C11 monomer into PHA when cultured on undecanoic acid, and that monomer ratios vary substantially depending on carbon source [1], researchers can use purified 3-hydroxyundecanoic acid to construct defined copolymer compositions or to calibrate GC-MS analysis of PHA monomer distributions. The compound's availability in >95% purity [2] supports accurate quantification in monomer profiling studies.

Anti-MRSA Derivatization Scaffold

For medicinal chemistry programs seeking novel anti-MRSA leads derived from marine natural product scaffolds, 3-hydroxyundecanoic acid provides the core fatty acid moiety for glycosylation or other derivatization strategies. The demonstrated activity of the rhamnopyranoside derivative against MRSA (7.5 mm inhibition zone), with comparable efficacy to its activity against MSSA (7.0 mm) [3], indicates that the 3-hydroxyundecanoic acid scaffold supports antimicrobial activity that is not compromised by methicillin resistance mechanisms. Procurement of the free acid enables systematic exploration of alternative sugar moieties and linkage chemistries to optimize potency.

Chiral Building Block in Asymmetric Synthesis

For synthetic organic chemistry applications requiring enantiomerically pure (R)-3-hydroxy fatty acid building blocks, the biotechnologically derived (R)-3-hydroxyundecanoic acid (purity >95 wt%, enantiomeric purity inferred from PHA origin) [2] offers a defined stereochemical starting material. Unlike racemic synthetic material, the (R)-enantiomer from PHA depolymerization supports stereospecific transformations for the synthesis of chiral pharmaceutical intermediates, natural product analogs, and enantioselective probes, where stereochemical integrity is a critical quality attribute.

Lipid A Structural Biology and LPS Research

For laboratories investigating the structure-immunogenicity relationships of Gram-negative bacterial lipopolysaccharides, 3-hydroxyundecanoic acid—specifically the iso-(R)-3-hydroxyundecanoic acid structural variant identified in Endozoicomonas sp. HEX311 lipid A [4]—serves as a reference standard for mass spectrometric identification and as a synthetic precursor for lipid A reconstitution experiments. The distinct occurrence of iso-(R)-3-hydroxyundecanoic acid alongside (R)-3-hydroxydodecanoic acid and other acyl chains in this marine symbiont's lipid A provides a defined compositional target for studies of host-microbe recognition in marine sponge symbiosis models.

Application
Selection Property
Validation Focus
mcl-PHA copolymer composition studies
Monomer identity and >95% purity for calibration
GC-MS monomer profiling; carbon-source-dependent incorporation
Anti-MRSA derivatization scaffold
Core fatty acid moiety for glycosylation SAR
Methicillin-resistance-independent activity profile
Chiral building block in asymmetric synthesis
(R)-enantiomer from PHA depolymerization
Stereochemical integrity for enantioselective probe synthesis
Lipid A structural biology and LPS research
iso-(R)-C11 3-OH reference standard
Mass spectrometric identification; lipid A reconstitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyundecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.